molecular formula C22H25N3O2 B5523242 (1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5523242
M. Wt: 363.5 g/mol
InChI Key: FRKDDRSYCPJGKM-VQTJNVASSA-N
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Description

Synthesis Analysis

The synthesis of related diazabicyclo nonanones and their derivatives involves complex organic reactions that yield bicyclic skeletons with notable stereochemical and structural features. For instance, compounds with similar structures have been synthesized through methods such as sequential ‘condensation–iodolactonization’ reactions, showcasing the diversity in synthetic approaches for such molecules (Ullah et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their stereochemistry and conformation. Studies have shown that these molecules can exhibit forced twin-chair conformations and interactions such as hydrogen bonding, highlighting the intricate structural dynamics at play. For instance, compounds within the diazabicyclo nonanone family demonstrate specific conformational behaviors and stereochemical arrangements, contributing to their reactivity and interactions (Sakthivel & Jeyaraman, 2010).

Chemical Reactions and Properties

Diazabicyclo nonanones and similar compounds participate in a variety of chemical reactions, demonstrating a range of chemical behaviors. For example, the aminomethylation of certain precursors leads to the formation of new diazabicyclo nonane derivatives, showcasing the compounds' reactivity and potential for further chemical modification (Dotsenko et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. For example, the crystalline structure analysis of certain diazabicyclo nonanones provides insights into their stability and conformational preferences, which are essential for predicting their physical behavior (Gálvez et al., 1985).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are integral to comprehending the compound's applications and behavior in chemical reactions. Studies on related compounds have explored their reactivity under various conditions, offering insights into their chemical versatility and potential applications in synthesis and medicinal chemistry (Thompson et al., 1987).

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound "(1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one" is a part of a broader class of compounds with potential applications in scientific research, particularly in the synthesis of bicyclic σ receptor ligands with cytotoxic activity. A study conducted by Geiger et al. (2007) explored the synthesis of all possible stereoisomeric alcohols and methyl ethers derived from (R)- and (S)-glutamate. Through a series of chemical reactions, including Dieckmann analogous cyclization and stereoselective reduction, the researchers produced compounds displaying high σ1 receptor affinity. Notably, these compounds demonstrated significant cell growth inhibition against five human tumor cell lines, particularly at a concentration of 20 μM, halting cell growth in the small cell lung cancer cell line A-427. This indicates a specific target within this cell line, with IC50-values of methyl ethers showing potential as antitumor agents comparable to cisplatin and oxaliplatin (Geiger et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many compounds with bicyclic structures have interesting biological activities .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its complex structure, it could have interesting biological activities that could be explored in drug discovery .

properties

IUPAC Name

(1S,5R)-6-benzyl-3-(3-pyridin-3-ylpropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-21(11-8-17-7-4-12-23-13-17)24-15-19-9-10-20(16-24)25(22(19)27)14-18-5-2-1-3-6-18/h1-7,12-13,19-20H,8-11,14-16H2/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKDDRSYCPJGKM-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C(=O)CCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C(=O)CCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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